molecular formula C14H10Cl2N2O3 B3857441 N'-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide CAS No. 382598-16-5

N'-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide

Cat. No.: B3857441
CAS No.: 382598-16-5
M. Wt: 325.1 g/mol
InChI Key: LESIPFLFUFOLEV-REZTVBANSA-N
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Description

N'-(2,6-Dichlorobenzylidene)-2,4-dihydroxybenzohydrazide is a hydrazone derivative synthesized via the condensation of 2,4-dihydroxybenzohydrazide with 2,6-dichlorobenzaldehyde. Its structure features a hydrazone linkage (-NH-N=C-) connecting a 2,6-dichlorobenzylidene moiety to a dihydroxy-substituted benzohydrazide core. The 2,6-dichloro substitution on the benzylidene group and the 2,4-dihydroxy groups on the benzohydrazide moiety confer unique electronic and steric properties, influencing its reactivity and interactions with biological targets .

Properties

IUPAC Name

N-[(E)-(2,6-dichlorophenyl)methylideneamino]-2,4-dihydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2N2O3/c15-11-2-1-3-12(16)10(11)7-17-18-14(21)9-5-4-8(19)6-13(9)20/h1-7,19-20H,(H,18,21)/b17-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LESIPFLFUFOLEV-REZTVBANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=NNC(=O)C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=N/NC(=O)C2=C(C=C(C=C2)O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

382598-16-5
Record name N'-(2,6-DICHLOROBENZYLIDENE)-2,4-DIHYDROXYBENZOHYDRAZIDE
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide typically involves the condensation reaction between 2,6-dichlorobenzaldehyde and 2,4-dihydroxybenzohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage, resulting in the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The reaction is typically carried out in large reactors with precise temperature and pressure control to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more substituents on the aromatic ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce hydrazine derivatives. Substitution reactions can result in various substituted benzohydrazides.

Scientific Research Applications

N’-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide has a wide range of scientific research applications, including:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic and electronic properties.

    Biology: Investigated for its potential as an antimicrobial and antioxidant agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of N’-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Hydrazones

Compound Name Benzylidene Substitution Benzohydrazide Substitution Functional Groups
This compound 2,6-Cl₂ 2,4-OH₂ Hydrazone, dihydroxy
N'-(2,3-Dichlorobenzylidene)-2-hydroxybenzohydrazide 2,3-Cl₂ 2-OH Hydrazone, hydroxy
N'-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide 2,4-Cl₂ 3,4-OCH₃₂ Hydrazone, methoxy
N'-(3,4-Dichlorobenzylidene)-2-hydroxybenzohydrazide 3,4-Cl₂ 2-OH Hydrazone, hydroxy
6-(4-Bromophenyl)-N′-(2,6-dichlorobenzylidene)-2-methylnicotinohydrazide (8b) 2,6-Cl₂ 2-CH₃, 6-Br Hydrazone, methyl, bromo

Key Observations :

  • The 2,4-dihydroxy groups on the benzohydrazide moiety improve hydrogen-bonding capacity and solubility in polar solvents relative to methoxy or alkyl-substituted analogs (e.g., N'-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide) .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Melting Point (°C) LogP (Predicted) Solubility (Polar Solvents)
This compound Data not reported ~3.1* High (due to -OH groups)
N'-(2,3-Dichlorobenzylidene)-2-hydroxybenzohydrazide Not reported ~3.5 Moderate
N'-(2,4-Dichlorobenzylidene)-3,4-dimethoxybenzohydrazide Not reported ~3.8 Low (methoxy reduces polarity)
Compound 8b () 261–263 ~4.2 Low (hydrophobic substituents)

Notes:

  • Melting Points : Higher melting points (e.g., 261–263°C for Compound 8b) correlate with increased crystallinity, influenced by halogen substitution and planar hydrazone structures .

Key Findings :

  • The target compound exhibits enhanced antimicrobial and anticancer activity compared to analogs with mono-hydroxy or methoxy groups, likely due to improved target binding via hydrogen bonding .
  • Enzyme Inhibition : The 2,4-dihydroxy configuration in the target compound shows stronger tyrosinase inhibition (IC₅₀ = 0.45 μM) than methoxy-substituted analogs, suggesting critical roles for hydroxyl groups in active-site interactions .

Molecular Interactions and Mechanism

  • Hydrogen Bonding: The 2,4-dihydroxy groups form strong hydrogen bonds with enzyme active sites (e.g., tyrosinase’s copper center), enhancing inhibitory effects compared to non-polar substituents .
  • Halogen Bonding : The 2,6-dichloro substitution may engage in halogen bonding with aromatic residues in biological targets, stabilizing ligand-receptor complexes .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N'-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide, and how can purity be validated?

  • Methodological Answer : The compound is typically synthesized via condensation of 2,6-dichlorobenzaldehyde with 2,4-dihydroxybenzohydrazide. A common protocol involves refluxing equimolar amounts of reactants in ethanol under magnetic stirring for 1 hour, followed by acidification with HCl to precipitate the product . Purity is validated using Thin-Layer Chromatography (TLC) with ethanol-based solvent systems. Recrystallization in ethanol improves crystallinity, and FTIR/NMR spectroscopy confirms functional groups (e.g., C=O at ~1650 cm⁻¹, NH at ~3170 cm⁻¹, and aromatic protons at δ 7.2–8.5 ppm) .

Q. How can spectroscopic techniques resolve structural ambiguities in Schiff base derivatives like this compound?

  • Methodological Answer :

  • FTIR : Identify hydrazone C=N stretches (~1588–1644 cm⁻¹) and phenolic O-H bonds (~3200–3600 cm⁻¹) .
  • 1H-NMR : Confirm imine proton (CH=N) as a singlet at δ 8.5–8.8 ppm and aromatic protons based on substitution patterns .
  • Mass Spectrometry : Validate molecular ion peaks (e.g., m/z 315 for related analogs) and fragmentation patterns .

Q. What preliminary biological screening assays are suitable for evaluating its bioactivity?

  • Methodological Answer : Use in vitro assays such as:

  • Antimicrobial Activity : Broth microdilution to determine MIC values against Bacillus subtilis or Streptococcus mutans .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa), noting IC50 values. Substituents like the 2,6-dichlorobenzylidene moiety enhance activity .

Advanced Research Questions

Q. How do solvent polarity and reaction conditions influence crystallization and polymorph formation?

  • Methodological Answer : Ethanol favors monoclinic crystal systems (e.g., space group P2₁/c), while polar aprotic solvents like DMF may yield alternative polymorphs. X-ray diffraction (SHELXL ) resolves crystal packing and hydrogen-bonding networks (e.g., O-H···N interactions). Compare lattice parameters (e.g., a = 8.2 Å, b = 10.5 Å, c = 12.3 Å) to known structures .

Q. What computational strategies predict structure-activity relationships (SAR) for antitumor derivatives?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to assess electronic properties (HOMO-LUMO gaps) and hyperpolarizability for non-linear optical (NLO) applications .
  • Molecular Docking : Simulate binding to targets like DNA topoisomerase II (PDB ID: 1ZXM) using AutoDock Vina. The 2,6-dichloro group enhances hydrophobic interactions .

Q. How can conflicting bioactivity data between analogs be reconciled?

  • Case Study : Compound 8b (N'-(2,6-dichlorobenzylidene)-2-methylnicotinohydrazide) shows higher anticancer activity (IC50 = 2.1 µM) than 8a (2,4-dichloro analog, IC50 = 5.3 µM) due to steric and electronic effects . Use QSAR models with descriptors like logP and molar refractivity to rationalize trends .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies using similar protocols?

  • Critical Analysis : Yields range from 70% (ethanol/HCl ) to 90% (DMF, room temperature ). Polar aprotic solvents (DMF) stabilize intermediates but may introduce side reactions. Acid catalysis (HCl) accelerates imine formation but risks hydrolysis. Monitor reaction progress via TLC at 30-minute intervals .

Q. How does the 2,6-dichloro substitution versus 2,4-dichloro impact biological activity?

  • Comparative Data :

SubstituentAnticancer Activity (HeLa IC50)Antibacterial Activity (B. subtilis MIC)
2,6-dichloro1.95 µg/mL 2.1 µM
2,4-dichloro5.3 µM 5.8 µg/mL
  • Rationale : The 2,6-dichloro configuration improves lipophilicity (logP = 3.2 vs. 2.8 for 2,4-dichloro) and steric complementarity with biological targets .

Methodological Recommendations

  • Crystallography : Deposit structures in CCDC (e.g., CCDC 2032776 ) and validate using Mercury software.
  • Biological Assays : Include positive controls (e.g., doxorubicin for anticancer studies) and triplicate replicates.
  • Computational Tools : Use Gaussian 09 for DFT and PyMOL for visualizing binding poses .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N'-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide
Reactant of Route 2
Reactant of Route 2
N'-(2,6-dichlorobenzylidene)-2,4-dihydroxybenzohydrazide

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